molecular formula C6H12Cl2N4 B2680126 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2287344-38-9

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

Cat. No.: B2680126
CAS No.: 2287344-38-9
M. Wt: 211.09
InChI Key: UFIACGLPMXSMMK-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring fused to a pyridine ring, creating a rigid and versatile scaffold that can be modified for diverse chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization with formic acid or other suitable reagents to form the triazole ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with various biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]quinoline

Uniqueness

Compared to similar compounds, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride offers a unique combination of structural rigidity and functional versatility. Its fused triazole-pyridine ring system provides a stable scaffold that can be easily modified, making it a valuable tool in the design of new molecules with desired properties.

Properties

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h4-5H,1-3,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIACGLPMXSMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=NN=CN2C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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